2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Overview
Description
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core structure.
Oxidation: The bicyclic intermediate is then subjected to oxidation reactions to introduce the dioxo groups.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with enzymes and other proteins to understand its biological activity.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal applications where it might inhibit or activate specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)benzoic acid
- 4-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Uniqueness
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is unique due to its specific bicyclic structure and the presence of both dioxo and benzoic acid functionalities. This combination of features is not commonly found in other compounds, making it a valuable subject of study for its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFMEKCHBQAPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331219 | |
Record name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353524-19-3 | |
Record name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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